molecular formula C10H12BrNO B8809590 8-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline

8-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B8809590
M. Wt: 242.11 g/mol
InChI Key: GZBDUGUDAWFFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

8-bromo-6-methoxy-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H12BrNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h5-6,12H,2-4H2,1H3

InChI Key

GZBDUGUDAWFFOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)Br)NCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Part A: A solution of 6-methoxy-1,2,3,4-tetrahydroquinoline (6.19 g, 37.9 mmol) in CH2Cl2 (76 mL) was treated with pyridinium tribromide (25.42 g, 79.7 mmol). The reaction mixture was stirred at room temperature for 2 h. The reaction was quenched with sat NaHSO3 (50 mL) and water (50 mL). The dichloromethane was separated, dried (Na2SO4) and concentrated. The residue was chromatographed on silica gel using 20% ethyl acetate/hexanes as eluent to give 8-bromo-6-methoxy-1,2,3,4-tetrahydroquinoline (2.93 g, 32% yield): 1H NMR (300 MHz, CDCl3): δ 6.88 (s 1 H), 6.55 (s, 1 H), 3.71 (s, 3 H), 3.37–3.33 (t, J=6.6, 2 H), 2.78–2.74 (t, 2 H), 1.97–1.89 (m, 2 H); LRMS (AP+) for (M+H)+: for C10H12NOBr Calculated: 241.1 found : 241.0.
Quantity
6.19 g
Type
reactant
Reaction Step One
Quantity
25.42 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One

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